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Compound of Interest

Compound Name: 11-Ketofistularin 3

Cat. No.: B124391

A Comprehensive Analysis of the Anti-Inflammatory and Anti-Cancer Activities of 11-
Ketofistularin 3 Compared to Other Marine-Derived Bioactive Compounds.

This guide provides a detailed comparison of the biological activities of 11-Ketofistularin 3, a
brominated tyrosine derivative isolated from marine sponges, with other notable marine natural
products. The focus is on its anti-inflammatory and anti-cancer properties, with supporting
experimental data and detailed protocols for key assays. This document is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of marine-derived compounds.

Comparative Analysis of Bioactive Marine
Compounds

The therapeutic potential of 11-Ketofistularin 3 is best understood in the context of other
marine-derived compounds. The following tables summarize the available quantitative data on
the anti-inflammatory and anti-cancer activities of 11-Ketofistularin 3's parent compound,
Fistularin-3, and other selected marine natural products. Data for 11-Ketofistularin 3 is
inferred from studies on closely related fistularin compounds due to the limited specific data on
this particular derivative.

Table 1: Comparative Anti-Inflammatory Activity of Marine Compounds
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cancer)

Compound Target Assay System IC50 Value
) ) LPS/IFN-y stimulated
Fistularin-3 & NO, PGE2, TNF-q, IL- o
o ) Caco-2/THP-1 co- Potent Inhibition[1]
Derivatives 13, IL-6 Production
culture
Agelasine F Cbl-b Ubiquitin Ligase  In vitro enzyme assay  18-35 pM[2]
o Pro-inflammatory ]

Debromohymenialdisi ] LPS-stimulated Caco-
Cytokines (IL-6, I1L-1j3, 1-5 pMJ3]

ne 2/THP-1 co-culture
PGE2, TNF-a)

Majusculamide C Not Specified Not Specified Not Specified

Table 2: Comparative Anti-Cancer Activity of Marine Compounds
Compound Cell Line Assay IC50 Value
) ) Jurkat (T-cell

Fistularin-3 ) MTT Assay 7.39 uM[4][5]
leukemia)

U937 (Histiocytic
MTT Assay 8.10 pM[4][5]

lymphoma)

] MCF-7 (Breast o

Agelasine B Cell Viability Assay 2.99 uM[6]
cancer)

SKBr3 (Breast cancer) Cell Viability Assay 3.22 pM[6]

PC-3 (Prostate o
Cell Viability Assay 6.86 uM[6]

Debromohymenialdisi
ne

Chk2 Inhibition

In vitro kinase assay 5.56 - 46.20 nM[7]

MCF-7 (Breast

cancer)

Growth Inhibition

6.6 - 24.9 UM[7]

Majusculamide C

Various Cancer Cell

Lines

Cytotoxicity Assay 0.32 nM - 1.3 uM[4]
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Mechanism of Action: Signaling Pathway
Modulation

11-Ketofistularin 3 and its parent compound, fistularin-3, exert their biological effects by
modulating key inflammatory and cell survival signaling pathways.

Inhibition of the NF-kB and MAPK Signaling Pathways

Fistularin compounds have been shown to potently inhibit the production of pro-inflammatory
mediators, including nitric oxide (NO), prostaglandin E2 (PGEZ2), tumor necrosis factor-alpha
(TNF-a), interleukin-1 beta (IL-1), and interleukin-6 (IL-6)[1]. This inhibition is achieved
through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2
(COX-2) expression. The underlying mechanism involves the inhibition of the nuclear
translocation of the p65 subunit of NF-kB and the suppression of the phosphorylation of key
kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and
JNKI1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

5/5

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124391?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

